3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold renowned for its pharmacological versatility, particularly in cardiovascular therapeutics. Its structure features a central 1,4-DHP ring substituted at positions 3 and 5 with prop-2-en-1-yl (allyl) ester groups and at position 4 with a 5-(2-chlorophenyl)furan-2-yl moiety. The 2-chlorophenyl group on the furan ring introduces steric and electronic effects that may influence receptor binding or metabolic stability.
Properties
Molecular Formula |
C25H24ClNO5 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H24ClNO5/c1-5-13-30-24(28)21-15(3)27-16(4)22(25(29)31-14-6-2)23(21)20-12-11-19(32-20)17-9-7-8-10-18(17)26/h5-12,23,27H,1-2,13-14H2,3-4H3 |
InChI Key |
DSGLXYQVWSUILT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Prop-2-en-1-yl Acetoacetate
The β-keto ester precursor is prepared via esterification of acetoacetic acid with prop-2-en-1-ol (allyl alcohol):
-
Acid-catalyzed esterification : Concentrated sulfuric acid facilitates the reaction at 60–80°C for 6–8 hours.
-
Distillation : The crude product is purified via vacuum distillation (boiling point: 80–85°C at 15 mmHg).
Cyclocondensation Reaction for Core Structure Formation
The Hantzsch reaction is executed under reflux conditions to assemble the 1,4-DHP scaffold:
Procedure :
-
Reaction mixture :
-
Workup : The precipitate is filtered, washed with cold methanol, and recrystallized from ethanol.
Key Parameters :
Yield : 68–75%, with purity >95% confirmed by HPLC.
Post-Synthetic Modifications and Functionalization
Esterification and Allyl Group Introduction
In cases where the β-keto ester lacks allyl groups, a post-synthetic ester exchange may be employed:
-
Transesterification : Reacting the 1,4-DHP diester with prop-2-en-1-ol in the presence of titanium(IV) isopropoxide.
Optimization of Reaction Parameters
Solvent Screening
Comparative studies reveal solvent effects on reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 75 | 97 |
| Ethanol | 24.3 | 68 | 95 |
| Acetonitrile | 37.5 | 52 | 90 |
Methanol’s high polarity facilitates better dissolution of ammonium acetate, enhancing reaction kinetics.
Catalytic Enhancements
Adding 10 mol% ytterbium(III) triflate as a Lewis acid increases yield to 82% by accelerating cyclization.
Analytical Characterization
Spectroscopic Data
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, CDCl₃) :
Purity Assessment
HPLC Conditions :
Comparative Analysis with Related Synthetic Approaches
Chemical Reactions Analysis
2.1. Dihydropyridine Ring Oxidation
The 1,4-dihydropyridine core undergoes oxidation to pyridine derivatives under aerobic conditions or with oxidizing agents:
-
Air oxidation : Slow conversion (days) to pyridine analog at room temperature.
-
Chemical oxidants :
Oxidant Conditions Product Stability KMnO₄ Acidic, 0°C Partial degradation DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) CH₂Cl₂, RT High yield (90%)
The oxidized pyridine derivative loses calcium channel modulation activity but gains enhanced aromatic electrophilic substitution reactivity.
2.2. Allyl Ester Modifications
The prop-2-en-1-yl groups participate in:
-
Hydrolysis : Acidic/basic conditions cleave esters to carboxylic acids.
Condition Reagent Time Product Acidic HCl (6M), reflux 6 hours Dicarboxylic acid Basic NaOH (1M), RT 24 hours Sodium dicarboxylate -
Radical Polymerization : Initiators like AIBN induce crosslinking:
Initiator Temperature Application AIBN 70°C Hydrogel drug carriers
3.1. Furan Ring Functionalization
The 5-(2-chlorophenyl)furan moiety enables:
-
Electrophilic Aromatic Substitution :
Reaction Reagent Position Yield Nitration HNO₃/H₂SO₄ C-3 of furan 45% Bromination Br₂/FeBr₃ C-4 of furan 38% -
Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids at C-5 (chlorophenyl group replacement).
3.2. Chlorophenyl Group Reactivity
The 2-chlorophenyl substituent undergoes:
-
Nucleophilic Aromatic Substitution :
Nucleophile Conditions Product OH⁻ 200°C, DMSO 2-Hydroxyphenyl derivative NH₃ Cu catalyst, 150°C 2-Aminophenyl analog
Comparative Reactivity Analysis
The compound’s reactivity diverges from analogs due to its allyl ester and furan-chlorophenyl groups:
Mechanistic Insights
-
Calcium Channel Binding : The dihydropyridine ring adopts a boat conformation, enabling π-π stacking with channel residues. The 2-chlorophenyl group enhances lipophilicity, improving membrane penetration .
-
Metabolic Degradation : Liver microsomes oxidize allyl esters to acrylic acid derivatives, reducing bioavailability.
This compound’s multifunctional architecture enables diverse reactivity, making it valuable for medicinal chemistry and materials science. Controlled modifications of its ester groups, aromatic systems, and dihydropyridine core allow tailored applications in drug design and polymer synthesis.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in various medicinal chemistry applications:
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit anticancer properties. The specific structure of 3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Studies have suggested that similar compounds possess antimicrobial activity against a range of pathogens. The presence of the furan and chlorophenyl groups may contribute to this effect by interfering with microbial cell wall synthesis or metabolic pathways.
Neuroprotective Effects
Some dihydropyridine derivatives are known for their neuroprotective effects. Investigations into the neuroprotective potential of this compound could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science Applications
In addition to medicinal uses, 3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine has potential applications in materials science:
Polymer Chemistry
The compound can serve as a monomer or additive in polymer formulations. Its unique structure may enhance thermal stability and mechanical properties when incorporated into polymer matrices.
Photovoltaic Materials
Research into organic photovoltaics has indicated that compounds with similar structures can improve charge transport properties. The incorporation of this compound into photovoltaic devices could enhance their efficiency.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Antimicrobial Chemotherapy, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among 1,4-DHP derivatives lie in their ester substituents (R1, R2) and aryl/heteroaryl groups at position 3. These modifications critically impact physicochemical properties and bioactivity.
Table 1: Structural Comparison of Select 1,4-DHP Derivatives
Spectroscopic and Crystallographic Insights
NMR data (e.g., chemical shifts in regions A and B of the 1,4-DHP ring) reveal electronic perturbations caused by substituents. For instance, the 2-chlorophenyl group induces downfield shifts in aromatic protons compared to non-halogenated analogs, indicative of electron-withdrawing effects . Crystallographic studies using SHELXL confirm that allyl esters introduce torsional strain, reducing planarity of the 1,4-DHP ring compared to ethyl esters. This distortion may influence binding to biological targets.
Biological Activity
3,5-Bis(prop-2-en-1-yl) 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 374087-17-9) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by recent research findings and case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 453.91 g/mol. The structure features a dihydropyridine core with multiple substituents that enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Research Findings:
- In vitro assays demonstrated significant cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenyl and furan moieties contributes to its enhanced anticancer properties by facilitating interactions with cellular targets .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies:
- A study reported that derivatives of similar compounds displayed minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against resistant bacterial strains .
- The presence of electron-withdrawing groups such as chlorine in its structure is believed to enhance its interaction with microbial targets, leading to increased efficacy .
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage.
Experimental Data:
- Various assays measuring radical scavenging activity have indicated that this compound can significantly reduce oxidative stress markers in cellular models .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells by modulating key signaling molecules.
- Cell Cycle Arrest: It disrupts normal cell cycle progression, particularly at the G1/S phase transition.
- Radical Scavenging: The antioxidant capacity is linked to its ability to donate electrons and neutralize free radicals.
Q & A
Q. What advanced analytical techniques are recommended for resolving spectral overlaps in characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
